

Mass Spectrometry Fragmentation Pattern of Dimethyl Disulfide-d6

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Dimethyl Disulfide-d6

CAS No.: 7282-94-2

Cat. No.: B042307

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Technical Guide for Structural Elucidation & Lipidomics

Executive Summary

Dimethyl Disulfide-d6 (DMDS-d6, CAS: 7282-94-2) is the perdeuterated analog of dimethyl disulfide.[1] While the neat compound exhibits a predictable mass shift relative to its non-deuterated counterpart, its primary value in pharmaceutical and biochemical research lies in derivatization.

By reacting with alkenes (specifically Fatty Acid Methyl Esters - FAMES) across carbon-carbon double bonds, DMDS-d6 introduces a distinct isotopic signature (+6 Da per double bond adduct).[1] This signature allows researchers to:

- Unambiguously locate double bond positions by shifting diagnostic fragment ions by +3 Da.
- Filter background noise in complex biological matrices.
- Validate fragmentation mechanisms by distinguishing between primary cleavages and hydrogen rearrangements.

Characterization of Neat DMDS-d6

Before applying DMDS-d6 as a reagent, it is essential to verify the purity and identity of the neat material. The Electron Ionization (EI, 70 eV) spectrum differs from standard DMDS (

, MW 94) purely by isotopic mass shift.[1]

Comparative Fragmentation Table (Neat)

Fragment Ion Identity	Standard DMDS ()	DMDS-d6 ()	Mass Shift ()	Mechanism
Molecular Ion ()	94	100	+6	Ionization of intact molecule. [1]
/	79	82	+3	Loss of vs .[1]
/	64	64	0	Cleavage of both C-S bonds; sulfur core remains.
/	47	50	+3	S-S bond cleavage (homolytic).
/	45	46	+1	Hydrogen/Deuterium rearrangement and loss.[1]

Interpretation Logic[1]

- Stability:** The molecular ion (100) is robust and typically the base peak or very high abundance, characteristic of disulfides.
- Isotopic Purity Check:** A significant peak at 99 or 97 indicates incomplete deuteration (

or

impurities), which complicates downstream adduct analysis.[\[1\]](#)

The Core Application: Double Bond Localization

The definitive utility of DMDS-d6 is in the Francis Reaction (iodine-catalyzed addition). This reaction converts an alkene into a bis(trideuteromethylthio) alkane.[\[1\]](#)

Mechanism of Action

The reaction proceeds via an iodonium ion intermediate, followed by anti-addition of the dimethyl disulfide groups.[\[2\]](#)

- Substrate: Alkene (

).[\[1\]](#)

- Reagent: DMDS-d6 + Iodine (

).[\[1\]](#)[\[3\]](#)

- Product:

.

Fragmentation of the Adduct

Under EI conditions, the C-C bond between the two sulfur-bearing carbons becomes heavily activated. This bond cleaves preferentially, generating two diagnostic ions that pinpoint the original double bond location.

Fragmentation Rule:

Diagnostic Ion Calculation

Using DMDS-d6 shifts the diagnostic fragments by +3 Da compared to standard DMDS.[\[1\]](#) This is crucial when analyzing polyunsaturated fatty acids (PUFAs) where standard fragments might overlap with background hydrocarbon noise.[\[1\]](#)

Example: Methyl Oleate (C18:1)

) Derivatization

Fragment Type	Structure	Standard DMDS ()	DMDS-d6 ()
Fragment A (Carboxyl side)		217	220
Fragment B (Methyl side)		173	176

Expert Insight: If you observe a peak at

217 in a DMDS-d6 experiment, it is likely a background contaminant or an artifact, not the target analyte.[1] The shift to 220 is the confirmation of the double bond position.

Experimental Protocol: DMDS-d6 Derivatization

Standard Operating Procedure for FAME Analysis

Reagents

- Analyte: Fatty Acid Methyl Esters (approx. 50-100 µg).[1]
- Reagent: **Dimethyl Disulfide-d6** (Sigma-Aldrich/Isotec, >99 atom % D).[1]
- Catalyst: Iodine solution (60 mg/mL in diethyl ether).[2][3]
- Solvent: Hexane (HPLC Grade).[1]
- Quench: 5% Aqueous Sodium Thiosulfate ()).

Workflow

- Dissolution: Dissolve dry FAME sample in 50 µL hexane in a screw-cap vial.

- Addition: Add 100 μL DMDS-d6 and 30 μL Iodine/Ether solution.
- Reaction: Cap tightly. Incubate at 40°C for 4 hours (or overnight at room temperature).
 - Note: Polyunsaturated lipids require longer times; monounsaturates react quickly.[1]
- Quenching: Add 100 μL of 5%

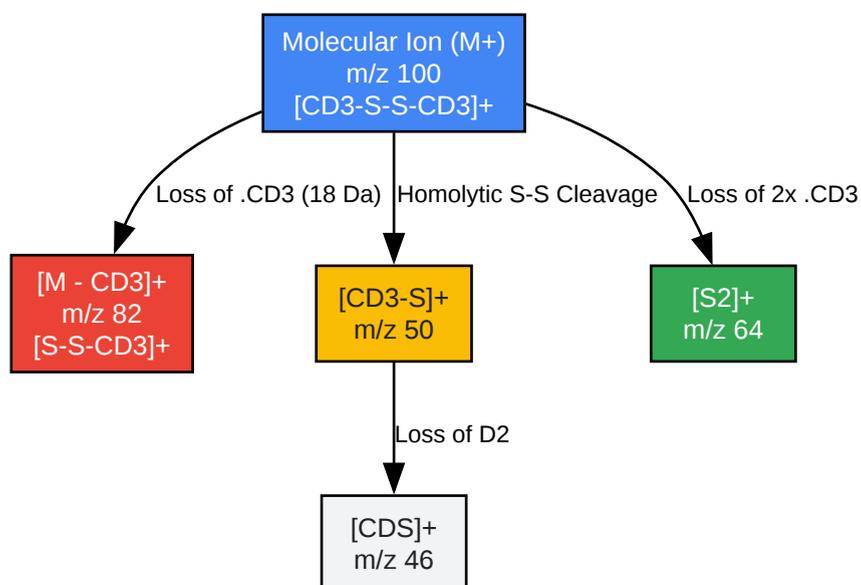
and shake vigorously to remove excess iodine (color changes from violet/brown to colorless).

- Extraction: Add 200 μL hexane, vortex, and centrifuge.
- Analysis: Inject the upper organic phase (hexane) directly into GC-MS.

Visualizations

Diagram 1: Neat DMDS-d6 Fragmentation Pathway

This diagram illustrates the EI fragmentation of the neat reagent, useful for quality control.

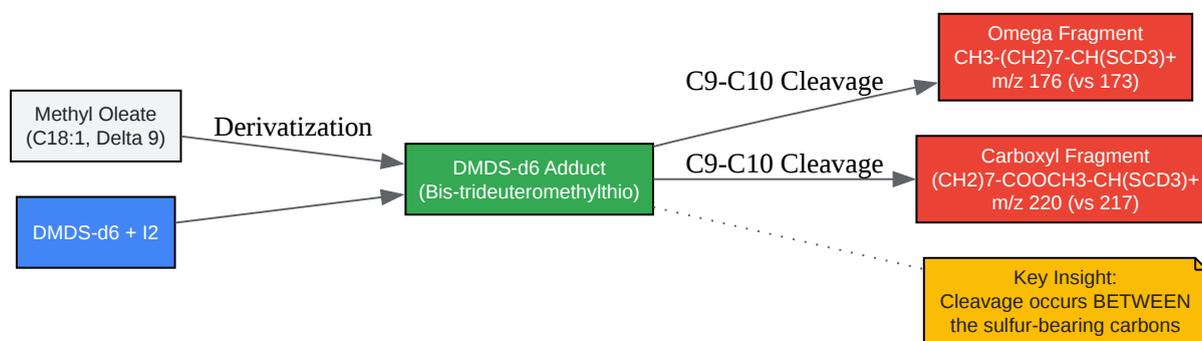


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Caption: Electron Ionization (70 eV) fragmentation pathway of neat **Dimethyl Disulfide-d6**.

Diagram 2: Diagnostic Adduct Fragmentation (Methyl Oleate Example)

This diagram demonstrates how the d6-label aids in locating the double bond at C9.



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Caption: Fragmentation of the DMDS-d6 adduct of Methyl Oleate, showing diagnostic mass shifts.

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- To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of Dimethyl Disulfide-d6]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042307#mass-spectrometry-fragmentation-pattern-of-dimethyl-disulfide-d6>]

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